Cas no 893722-06-0 (N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide)

N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide is a synthetic organic compound featuring an indole core structure functionalized with an acetyl group at the 1-position and a chloroacetamide moiety at the 5-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for the synthesis of biologically active molecules. The chloroacetamide group offers reactivity for further derivatization, while the acetylated dihydroindole scaffold provides a stable framework for structural modifications. Its well-defined chemical properties make it suitable for applications in drug discovery, particularly in the development of targeted therapies. The compound is typically handled under controlled conditions due to its reactive functional groups.
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide structure
893722-06-0 structure
Product name:N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide
CAS No:893722-06-0
MF:C12H13N2O2Cl
MW:252.697
MDL:MFCD06496453
CID:3057217
PubChem ID:4736937

N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide
    • EN300-22964
    • AKOS000266919
    • CS-0240678
    • G38870
    • N-(1-acetyl-2,3-dihydroindol-5-yl)-2-chloroacetamide
    • UPCMLD0ENAT5817549:001
    • TKB72206
    • 893722-06-0
    • Z147647090
    • MDL: MFCD06496453
    • Inchi: InChI=1S/C12H13ClN2O2/c1-8(16)15-5-4-9-6-10(2-3-11(9)15)14-12(17)7-13/h2-3,6H,4-5,7H2,1H3,(H,14,17)
    • InChI Key: BWBNSUNJJXLBSE-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 252.0665554Da
  • Monoisotopic Mass: 252.0665554Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 49.4Ų

N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
N633210-10mg
N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide
893722-06-0
10mg
$ 65.00 2022-06-03
Enamine
EN300-22964-1.0g
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide
893722-06-0 95%
1.0g
$284.0 2024-06-20
Enamine
EN300-22964-2.5g
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide
893722-06-0 95%
2.5g
$558.0 2024-06-20
Enamine
EN300-22964-5g
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide
893722-06-0 95%
5g
$825.0 2023-09-15
A2B Chem LLC
AV32087-250mg
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide
893722-06-0 95%
250mg
$146.00 2024-04-19
A2B Chem LLC
AV32087-2.5g
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide
893722-06-0 95%
2.5g
$623.00 2024-04-19
A2B Chem LLC
AV32087-100mg
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide
893722-06-0 95%
100mg
$112.00 2024-04-19
Enamine
EN300-22964-0.25g
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide
893722-06-0 95%
0.25g
$105.0 2024-06-20
Enamine
EN300-22964-10.0g
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide
893722-06-0 95%
10.0g
$1224.0 2024-06-20
TRC
N633210-5mg
N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide
893722-06-0
5mg
$ 50.00 2022-06-03

Additional information on N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide

N-(1-Acetyl-2,3-Dihydro-1H-Indol-5-Yl)-2-Chloroacetamide: A Comprehensive Overview

The compound with CAS No. 893722-06-0, known as N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of acetanilide derivatives, which are widely studied for their potential applications in drug discovery and development. The structure of this molecule is characterized by a dihydroindole ring system substituted with an acetyl group at position 1 and a 2-chloroacetamide group at position 5. These structural features contribute to its unique chemical properties and biological activity.

Recent studies have highlighted the importance of dihydroindole derivatives in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The presence of the acetyl group in this compound enhances its stability and solubility, making it more amenable for pharmacological studies. Additionally, the 2-chloroacetamide moiety introduces a chlorine atom into the structure, which can play a crucial role in modulating the compound's reactivity and bioavailability.

One of the most promising aspects of this compound is its potential as a lead molecule in drug design. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central to the development of chronic inflammatory diseases like arthritis and cardiovascular disorders. Preclinical studies have demonstrated that N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide exhibits potent anti-inflammatory activity comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), but with reduced gastrointestinal side effects.

In addition to its anti-inflammatory properties, this compound has shown potential as an antiviral agent. Recent research has focused on its ability to inhibit viral replication by targeting specific viral proteins or host factors essential for viral entry and propagation. For instance, studies have indicated that this compound can interfere with the replication cycle of certain enveloped viruses, making it a candidate for antiviral drug development.

The synthesis of CAS No. 893722-06-0 involves a multi-step process that combines principles of organic synthesis and medicinal chemistry. The key steps include the preparation of the dihydroindole core through cyclization reactions, followed by substitution reactions to introduce the acetyl and chloroacetamide groups. These synthetic methods have been optimized to ensure high yields and purity, which are critical for subsequent biological testing.

From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These analyses have confirmed its molecular structure and provided insights into its conformational flexibility and electronic properties.

Looking ahead, further research is needed to fully elucidate the mechanism of action of this compound in various biological systems. Understanding how it interacts with cellular targets will be essential for optimizing its therapeutic potential. Additionally, clinical trials are required to assess its safety profile and efficacy in human subjects.

In conclusion, N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide represents a promising lead compound with diverse applications in drug discovery. Its unique chemical structure, coupled with its demonstrated biological activity, positions it as a valuable tool for advancing research in inflammation, virology, and beyond.

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